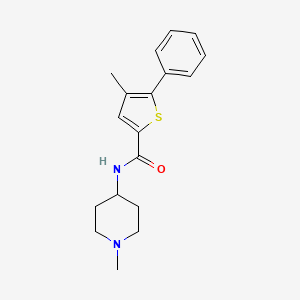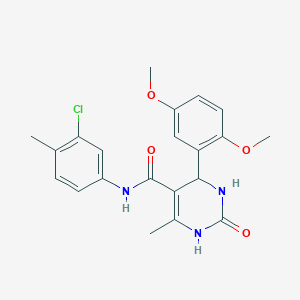![molecular formula C20H22Cl2N2O3 B5142871 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a strong affinity for this receptor, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mécanisme D'action
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation. This process results in increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, which contribute to improved endurance performance and metabolic health.
Biochemical and Physiological Effects
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in various tissues and organs. In skeletal muscle, this compound increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance performance. In adipose tissue, 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide promotes the browning of white adipose tissue and increases the expression of genes involved in thermogenesis, leading to increased energy expenditure and reduced adiposity. In liver and pancreas, this compound improves insulin sensitivity and reduces the risk of type 2 diabetes by regulating lipid metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity for PPARδ, which allows for precise modulation of target gene expression. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the main limitations of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide is its relatively short half-life, which requires frequent dosing and may lead to variable results in long-term experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
Despite the promising results obtained with 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide in various fields of research, several future directions need to be explored to fully understand its potential applications and limitations. One of the main future directions is the investigation of the long-term effects of this compound on health and performance, as well as its potential for abuse in sports. Another future direction is the development of more potent and selective PPARδ agonists, which may have fewer off-target effects and better pharmacokinetic properties. Additionally, the potential of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide for the treatment of neurodegenerative diseases and other disorders needs to be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide involves several steps, starting from the reaction of 4-(2,4-dichlorophenoxy)butyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-isopropylbenzylamine to yield the desired product in high yield and purity. The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been optimized over the years, and several modifications have been made to improve the efficiency and scalability of the process.
Applications De Recherche Scientifique
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been extensively studied for its potential applications in various fields of research. In sports medicine, this compound has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. In cancer research, 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide has been investigated for its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce the risk of type 2 diabetes by regulating lipid metabolism and glucose homeostasis.
Propriétés
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-13(2)23-20(26)15-6-3-4-7-17(15)24-19(25)8-5-11-27-18-10-9-14(21)12-16(18)22/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGFPGASLUEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)

![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)